molecular formula C13H19NO B11762939 N-(1-cyclopropylpropyl)-4-methoxyaniline

N-(1-cyclopropylpropyl)-4-methoxyaniline

Cat. No.: B11762939
M. Wt: 205.30 g/mol
InChI Key: PHYZBKVCBMDONB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyclopropylpropyl)-4-methoxyaniline is a chemical compound for research and experimental purposes. This aniline derivative features a methoxy group in the para position and a cyclopropyl-propyl chain on the nitrogen atom, a structural motif seen in compounds used in organic synthesis and pharmaceutical research . Similar structures, such as N-cyclopropyl-4-methoxyaniline and N-(cyclopropylmethyl)-4-methoxyaniline, are recognized as valuable building blocks in medicinal chemistry . The core 4-methoxyaniline (p-anisidine) component is a well-known starting material and intermediate . Researchers may utilize this compound in the synthesis of novel molecules, as a precursor in the development of bioactive compounds, or as a standard in analytical chemistry. The structure suggests potential for exploration in modulating biological activity or physical properties in material science. Handling and Safety: This product is labeled with the appropriate GHS pictograms and is intended for use by trained laboratory personnel . Researchers should consult the safety data sheet (SDS) prior to use. Regulatory & Use Information: this compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for any human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(1-cyclopropylpropyl)-4-methoxyaniline

InChI

InChI=1S/C13H19NO/c1-3-13(10-4-5-10)14-11-6-8-12(15-2)9-7-11/h6-10,13-14H,3-5H2,1-2H3

InChI Key

PHYZBKVCBMDONB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CC1)NC2=CC=C(C=C2)OC

Origin of Product

United States

Synthetic Methodologies for N 1 Cyclopropylpropyl 4 Methoxyaniline

Retrosynthetic Analysis of N-(1-cyclopropylpropyl)-4-methoxyaniline

A retrosynthetic analysis of this compound primarily involves the disconnection of the C-N bond, which is the most logical and common strategy for the synthesis of N-alkylated anilines. This disconnection leads to two primary synthons: the readily available 4-methoxyaniline and a 1-cyclopropylpropyl cation or an equivalent electrophilic species.

Figure 1: Retrosynthetic Analysis of this compound

(This is a simplified representation of the retrosynthetic disconnection. The '+' on the cyclopropylpropyl group represents a cationic synthon, which would be synthetically realized as a leaving group on the propyl chain.)

This analysis suggests two main forward synthetic approaches:

Reductive Amination: This approach involves the reaction of 4-methoxyaniline with 1-cyclopropylpropan-1-one (B2659827) to form an intermediate imine or enamine, which is then reduced in situ to the target secondary amine.

N-Alkylation: This strategy entails the direct alkylation of 4-methoxyaniline with a 1-cyclopropylpropyl derivative bearing a suitable leaving group, such as a halide (bromide, iodide) or a sulfonate (tosylate, mesylate).

A less common but potentially efficient alternative is the use of multi-component reactions, where three or more reactants combine in a one-pot synthesis to form the desired product.

Development of Novel Synthetic Pathways

Based on the retrosynthetic analysis, several synthetic pathways can be developed to achieve the synthesis of this compound.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the formation of C-N bonds. unh.edu The reaction typically proceeds via the formation of an imine intermediate from the condensation of an amine and a carbonyl compound, followed by reduction.

For the synthesis of this compound, this would involve the reaction of 4-methoxyaniline with 1-cyclopropylpropan-1-one. The choice of reducing agent is critical to the success of the reaction, with common reagents including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The reaction is often catalyzed by an acid to facilitate imine formation. unh.edu

A potential reaction scheme is as follows:

Scheme 1: Reductive Amination for the Synthesis of this compound

The success of this reaction can be influenced by the steric hindrance around the carbonyl group of 1-cyclopropylpropan-1-one. In cases where direct reductive amination is challenging, a two-step process involving isolation of the imine followed by reduction might be considered.

N-Alkylation Approaches Utilizing 4-Methoxyaniline and Halogenated Precursors

Direct N-alkylation of 4-methoxyaniline with a suitable 1-cyclopropylpropyl electrophile is another primary synthetic route. This involves the nucleophilic attack of the nitrogen atom of 4-methoxyaniline on the carbon atom bearing a leaving group.

The precursor, a 1-halogenated-1-cyclopropylpropane (e.g., 1-bromo-1-cyclopropylpropane), can be synthesized from the corresponding alcohol, 1-cyclopropyl-1-propanol, which in turn can be prepared via the Grignard reaction of cyclopropanecarboxaldehyde (B31225) with ethylmagnesium bromide.

Scheme 2: Synthesis of the Alkylating Agent and Subsequent N-Alkylation

The N-alkylation reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the aniline (B41778), increasing its nucleophilicity. Common bases include potassium carbonate, triethylamine (B128534), or a non-nucleophilic strong base like sodium hydride. The choice of solvent is also crucial, with polar aprotic solvents like DMF or acetonitrile (B52724) often being employed.

To enhance the reactivity of the alkylating agent, the corresponding tosylate or mesylate can be used instead of the halide. These are excellent leaving groups and can be prepared from 1-cyclopropyl-1-propanol by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine.

Multi-Component Reaction Design for Aniline Derivatization

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. While a specific MCR for the direct synthesis of this compound is not readily found in the literature, a hypothetical design could be envisioned.

For instance, a three-component reaction could potentially involve 4-methoxyaniline, cyclopropanecarboxaldehyde, and a suitable ethyl nucleophile. However, controlling the regioselectivity and preventing side reactions in such a setup would be a significant challenge. More established MCRs, such as the Ugi or Passerini reactions, are not directly applicable for this specific transformation. The development of a novel MCR for this purpose would require considerable research and optimization.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to achieving high yields and purity of the final product. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Screening and Ligand Effects

For N-alkylation reactions , particularly those involving less reactive aryl amines, transition metal catalysis can be highly effective. Palladium, copper, and iron-based catalysts have been extensively used for C-N cross-coupling reactions.

A hypothetical catalyst screening for the N-alkylation of 4-methoxyaniline with 1-bromo-1-cyclopropylpropane could involve various palladium sources and ligands. The choice of ligand is critical as it influences the stability, activity, and selectivity of the catalyst.

Table 1: Hypothetical Catalyst and Ligand Screening for N-Alkylation

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)P(t-Bu)₃ (4)NaOt-BuToluene10075
2Pd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane11082
3CuI (10)Phenanthroline (20)Cs₂CO₃DMF12065
4FeCl₂ (10)NoneNaHTHF6540

This is a representative table based on general knowledge of N-alkylation reactions and does not represent actual experimental data for this specific reaction.

For reductive amination , while often not requiring a metal catalyst for the reduction step itself (as a stoichiometric hydride reagent is used), the optimization would focus on the acid catalyst for imine formation and the specific reducing agent.

Table 2: Optimization of Reductive Amination Conditions

EntryAcid CatalystReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1Acetic AcidNaBH₄Methanol (B129727)252460
2Ti(OiPr)₄NaBH₃CNDichloroethane251278
3NoneNaBH(OAc)₃Dichloroethane25885
4Sc(OTf)₃H₂, Pd/CEthanol501290

This is a representative table based on general knowledge of reductive amination reactions and does not represent actual experimental data for this specific reaction.

The data in these hypothetical tables illustrate that a systematic screening of catalysts, ligands, bases, and solvents is crucial for maximizing the yield of this compound. The steric bulk of the 1-cyclopropylpropyl group would likely necessitate more forcing conditions or more active catalytic systems.

Solvent Optimization and Reaction Temperature Control

The synthesis of this compound, commonly achieved through the reductive amination of cyclopropyl (B3062369) propyl ketone with 4-methoxyaniline (also known as p-anisidine), is highly dependent on the choice of solvent and precise temperature control. These parameters are critical in maximizing yield, minimizing reaction time, and controlling selectivity.

Solvent Optimization:

The choice of solvent can dramatically influence the reaction rate and the formation of intermediates, such as the imine or enamine. thieme-connect.comwpunj.edu A systematic screening of solvents is a common strategy to identify the optimal medium for the reaction. Protic solvents, such as methanol and ethanol, are often effective for reductive aminations. wpunj.edu Methanol, in particular, has been identified as an excellent solvent for the reductive amination of ketones as it promotes high rates for the formation of the necessary imine and Schiff base intermediates. wpunj.edu Aprotic polar solvents like dimethylformamide (DMF) can also significantly increase the reaction rate. thieme-connect.com In contrast, using water as a solvent is often less favorable for this transformation as it can hinder the formation of the key intermediates, leading to a higher yield of undesired alcohol byproducts from ketone reduction. wpunj.edu

Below is an illustrative data table representing typical findings in a solvent screening study for the reductive amination of a ketone with an aniline derivative.

EntrySolventSolvent TypeReaction Time (h)Yield (%)
1MethanolProtic1295
2EthanolProtic1290
3IsopropanolProtic2475
4Dichloromethane (DCM)Aprotic Polar2465
5TolueneAprotic Nonpolar4840
6Dimethylformamide (DMF)Aprotic Polar1092
7WaterProtic48<10

This table is a representative example based on established principles of reductive amination and does not reflect a specific experimental study on this compound.

Reaction Temperature Control:

Temperature is a crucial factor in the N-alkylation of anilines. While some modern catalytic systems can operate at room temperature, many reductive amination processes require elevated temperatures to proceed efficiently. nih.govresearchgate.net A gradual increase in temperature often enhances the conversion rate. researchgate.net For instance, a reaction might not proceed at room temperature, remaining at the intermediate imine stage, but will be driven to completion at an optimized higher temperature, such as in the 70-75 °C range. researchgate.net However, excessively high temperatures can lead to side reactions and decomposition. The optimal temperature for N-alkylation reactions is typically found between 70 °C and 110 °C, depending on the specific substrates and catalyst used. researchgate.netniscpr.res.in For the synthesis of related N-alkylated anilines, temperatures around 110 °C have been found to be ideal under certain catalytic conditions. researchgate.net The selective production of a desired mono-alkylated aniline in ionic liquids was found to improve significantly when the temperature was decreased from 25 °C to 0 °C, though this also led to lower conversion rates. psu.edu

Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. Several of these principles are applicable to the synthesis of this compound.

Solvent-free or Water-mediated Reactions:

One of the primary goals of green chemistry is to minimize or eliminate the use of volatile organic solvents. rsc.org Solvent-free, or solid-state melt reactions, offer significant advantages, including higher reaction rates, improved product purity, and reduced chemical waste. rsc.org For related syntheses, such as the formation of N-sulfonyl imines, solvent- and catalyst-free conditions have been shown to produce high yields in short reaction times. sci-hub.se

Water is an ideal green solvent due to its non-toxic and non-flammable nature. While direct reductive amination can be challenging in water, alternative green strategies exist. wpunj.edursc.org For example, reductive amination can be conducted in water using nanomicelles to create hydrophobic cores where the reaction can proceed smoothly. organic-chemistry.org Additionally, high-frequency ultrasound has been used to induce catalyst-free N-dealkylation of aniline derivatives in water, highlighting innovative, water-mediated approaches. rsc.org The synthesis of related N,N-disubstituted anilines has been successfully achieved in mixtures of water and 1,4-dioxane (B91453) under metal-free conditions. acs.org

Other green approaches include:

Use of Ionic Liquids (ILs): Room-temperature ionic liquids are considered green alternatives to volatile organic solvents. They have been used effectively as reaction media for the N-alkylation of anilines, often leading to improved yields and selectivity while minimizing over-alkylation. psu.edu

Catalyst-free Synthesis: Developing synthetic routes that avoid the use of metal catalysts is a key green objective. A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been reported, proceeding through an imine condensation–isoaromatization pathway under mild conditions. beilstein-journals.orgresearchgate.netnih.gov

Purification and Isolation Techniques for Synthetic Products

The final stage of synthesis involves the purification of the crude product to isolate this compound in high purity. Common impurities may include unreacted starting materials (4-methoxyaniline), byproducts from over-alkylation, or the alcohol resulting from ketone reduction.

Column Chromatography:

Flash column chromatography is a standard method for purifying organic compounds. However, the basic nature of amines like this compound can lead to issues when using standard silica (B1680970) gel, which is acidic. This acid-base interaction can cause the product to streak, exhibit poor separation, or even degrade on the column. biotage.combiotage.com Several strategies can overcome this challenge:

Amine-Functionalized Silica: Using a column packed with aminopropyl-modified silica gel (an NH2 column) provides a slightly basic stationary phase. This minimizes the problematic interactions with the basic amine product, leading to better peak shapes and more effective purification, often with simpler solvent systems like hexane/ethyl acetate. biotage.comkinesis-australia.com.au

Mobile Phase Modifiers: Adding a small amount of a competing base, such as triethylamine (TEA) or ammonia (B1221849) (typically as an ammonium (B1175870) hydroxide (B78521) solution), to the eluent can neutralize the acidic sites on the silica gel. biotage.comreddit.com This allows the desired amine to travel through the column without strong binding, improving elution and separation. biotage.com A common eluent system is dichloromethane/methanol with a small percentage of an amine modifier. biotage.comreddit.com

Reversed-Phase Chromatography: In reversed-phase chromatography, basic amines are often best separated when the mobile phase pH is alkaline. Adjusting the pH to be two units above the amine's pKa deprotonates it, making it more lipophilic and increasing its retention, which can lead to a successful purification. biotage.com

Crystallization:

Recrystallization is a powerful technique for purifying solid organic compounds. scribd.com The process involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out in a pure form, while impurities remain dissolved in the solvent. scribd.comscribd.com

The choice of solvent is crucial. For aniline derivatives like acetanilide, water has been used as an effective recrystallization solvent because the compound is soluble in hot water but insoluble at room temperature. scribd.comscribd.com For other aniline derivatives, hot alcohol is often a suitable solvent. jru.edu.in A general rule is that solvents with similar functional groups to the compound are often good solubilizers. rochester.edu For amines with non-polar groups, forming a salt (e.g., a hydrochloride salt) by extraction with an acid, and then recrystallizing the salt, can be an effective purification strategy. rochester.edu

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of N-(1-cyclopropylpropyl)-4-methoxyaniline is expected to show distinct signals corresponding to the different types of protons present in the molecule.

Aromatic Protons: The para-substituted benzene (B151609) ring would give rise to two sets of doublets in the aromatic region (typically δ 6.5-8.0 ppm). The protons ortho to the methoxy (B1213986) group and those ortho to the amino group would have slightly different chemical shifts due to the differing electronic effects of these substituents.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) would appear as a sharp singlet, typically in the range of δ 3.7-3.9 ppm.

Amine Proton: The N-H proton would likely appear as a broad singlet, and its chemical shift could vary significantly depending on the solvent and concentration.

Propyl Protons: The proton on the carbon adjacent to the nitrogen (the methine proton) would be a multiplet due to coupling with the neighboring cyclopropyl (B3062369) and ethyl protons. The ethyl group protons would present as a triplet (for the methyl group) and a quartet (for the methylene (B1212753) group), though these would be further split by the adjacent methine proton.

Cyclopropyl Protons: The protons on the cyclopropyl ring would appear in the upfield region of the spectrum (typically δ 0.2-1.0 ppm) as complex multiplets due to geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic (ortho to -NH)6.6 - 6.8Doublet
Aromatic (ortho to -OCH₃)6.8 - 7.0Doublet
Methoxy (-OCH₃)3.7 - 3.9Singlet
Amine (-NH)VariableBroad Singlet
Methine (-CH-)MultipletMultiplet
Methylene (-CH₂-)MultipletMultiplet
Methyl (-CH₃)0.8 - 1.0Triplet
Cyclopropyl0.2 - 1.0Multiplet

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Each unique carbon atom would give a distinct signal.

Aromatic Carbons: The benzene ring would show four signals: two for the substituted carbons (C-O and C-N) and two for the protonated carbons.

Methoxy Carbon: The carbon of the methoxy group would appear around δ 55-60 ppm.

Alkyl Carbons: The carbons of the propyl and cyclopropyl groups would appear in the upfield region of the spectrum. The methine carbon attached to the nitrogen would be the most downfield of the alkyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Aromatic (C-O)150 - 160
Aromatic (C-N)140 - 150
Aromatic (CH)110 - 130
Methoxy (-OCH₃)55 - 60
Methine (-CH-)50 - 60
Methylene (-CH₂-)20 - 30
Methyl (-CH₃)10 - 15
Cyclopropyl (CH)10 - 20
Cyclopropyl (CH₂)5 - 15

To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the propyl and cyclopropyl groups and to assign the ortho-coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon to which it is directly attached, allowing for the definitive assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection between the propyl group and the nitrogen, the nitrogen and the aromatic ring, and the methoxy group to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could help to determine the preferred conformation of the molecule, for instance, the spatial relationship between the N-H proton and the protons on the 1-cyclopropylpropyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

N-H Stretch: A moderate to weak absorption band would be expected in the range of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands (from the propyl and cyclopropyl groups) would be observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic C=C stretching vibrations would give rise to one or more bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ region.

C-O Stretch: A strong C-O stretching band for the aryl ether would be expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch3300 - 3500Moderate to Weak
Aromatic C-H Stretch> 3000Medium
Aliphatic C-H Stretch< 3000Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-N Stretch1250 - 1350Medium
Aryl C-O Stretch1200 - 1275Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS would be used to determine the exact mass of the molecular ion, which in turn would confirm the molecular formula, C₁₃H₁₉NO. The high-resolution measurement allows for differentiation between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum would also provide structural information, likely showing losses of the cyclopropyl and ethyl fragments.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state. This would confirm the connectivity of the atoms and reveal the conformation of the flexible propyl chain and the orientation of the cyclopropyl and methoxy-phenyl groups relative to each other. However, as no published crystal structure is available, this remains a hypothetical analysis.

Reactivity Studies and Reaction Mechanisms

Investigation of Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The aniline ring in N-(1-cyclopropylpropyl)-4-methoxyaniline is highly susceptible to electrophilic aromatic substitution (EAS) due to the presence of two strong electron-donating groups: the N-alkylamino group and the para-methoxy group. These substituents increase the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. vanderbilt.edu

Both the N-alkylamino group and the methoxy (B1213986) group are powerful activating groups and are classified as ortho, para-directors. chemistrysteps.comyoutube.com The directing effect is a result of their ability to donate electron density to the aromatic ring via resonance, which stabilizes the cationic intermediate (the arenium ion) formed during the substitution process. lkouniv.ac.inwikipedia.org

Methoxy Group (-OCH₃): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring. This resonance effect strongly activates the positions ortho and para to it.

N-(1-cyclopropylpropyl)amino Group (-NH-R): The nitrogen atom's lone pair is also delocalized into the ring, providing substantial resonance stabilization to the arenium ion when the electrophile attacks at the ortho and para positions. wikipedia.org The alkyl portion of the substituent also contributes a minor activating effect through induction.

In this compound, the methoxy group is located at the para-position relative to the amino group. This means the positions ortho to the amino group (C2 and C6) are the most activated sites for electrophilic attack. The position para to the amino group is already occupied by the methoxy substituent. Therefore, electrophilic aromatic substitution reactions on this molecule are expected to be highly regioselective, yielding predominantly 2-substituted products. The significant steric bulk of the N-(1-cyclopropylpropyl) group may slightly hinder the reaction at the ortho positions, but the powerful electronic activation typically overcomes this steric effect.

Table 1: Electronic Effects and Directing Properties of Substituents on the Aniline Ring
SubstituentElectronic EffectActivating/DeactivatingDirecting Influence
-NH-(1-cyclopropylpropyl)+R (Resonance Donating), +I (Inductive Donating)Strongly ActivatingOrtho, Para
-OCH₃ (at para position)+R (Resonance Donating), -I (Inductive Withdrawing)Strongly ActivatingOrtho, Para
Combined EffectSynergistic ActivationVery Strongly ActivatingHighly selective for positions ortho to the amino group

Oxidative Transformations of the Aniline Moiety

The aniline moiety is sensitive to oxidation, and this compound can undergo several oxidative transformations. The electron-rich nature of the molecule, enhanced by both the methoxy and N-alkyl groups, facilitates oxidation processes, often occurring under mild conditions.

Common oxidative reactions for substituted anilines include:

Oxidative Coupling: In the presence of certain catalysts (e.g., copper, manganese oxides) and oxidants, anilines can undergo oxidative coupling to form azobenzenes or, as intermediates, hydrazines. nih.govrsc.orgacs.org For this compound, this would lead to the formation of a symmetrical azo compound. The mechanism often involves a single-electron transfer (SET) from the aniline to form a nitrogen radical cation, which then dimerizes. rsc.orgmdpi.com

Oxidation to Nitroarenes: Stronger oxidizing agents can convert the amino group into nitroso and subsequently nitro groups. mdpi.com

Formation of Quinone Imines: Oxidation can also lead to the formation of quinone-like structures, particularly if the para-position were not blocked.

The presence of the N-cyclopropyl group introduces a unique pathway, as the initial SET oxidation can be followed by ring opening of the cyclopropyl (B3062369) group (see section 4.4). acs.org

Table 2: Potential Oxidative Transformations of this compound
Reaction TypeTypical Reagents/CatalystsPotential Product TypeMechanistic Feature
Oxidative CouplingCu(I) or MnO₂, O₂ or other oxidantsAzo CompoundFormation of a nitrogen radical cation intermediate. nih.govrsc.org
Oxidation to Nitroarenem-CPBA, H₂O₂ with catalystsNitro CompoundStepwise oxidation via nitroso intermediate. mdpi.com
Oxidative Ring OpeningTriplet-state photosensitizers, electrochemical oxidationDistonic Radical CationInitial single-electron transfer (SET) followed by cyclopropyl ring cleavage. acs.org

Reactivity of the N-H Bond: Further Derivatization Potentials

The secondary amine functionality in this compound provides a reactive site for further derivatization at the nitrogen atom. The N-H bond can be readily substituted through various reactions common to secondary amines.

N-Alkylation and N-Methylation: The nitrogen can act as a nucleophile, reacting with alkyl halides or other alkylating agents to form a tertiary amine. nih.gov Catalytic N-alkylation using alcohols as alkylating agents, often catalyzed by transition metals like iridium or ruthenium, represents a greener alternative. acs.orgnih.gov Studies have shown that a para-methoxy substituent on aniline can lead to better formation rates for N-alkylation products. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivative (an amide). This transformation is typically rapid and high-yielding.

N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) produces sulfonamides.

These derivatization reactions allow for the modification of the compound's properties and provide pathways for the synthesis of more complex molecules.

Cyclopropyl Ring Opening Reactions and Rearrangements

A distinctive feature of this compound is the presence of the cyclopropyl group attached to the carbon alpha to the nitrogen. N-cyclopropylanilines are known to function as single-electron transfer (SET) probes due to the irreversible ring-opening that occurs after initial oxidation. acs.org

The proposed mechanism involves the one-electron oxidation of the aniline nitrogen to form a nitrogen radical cation. This intermediate is unstable and rapidly undergoes a spontaneous ring-opening of the cyclopropyl group. This cleavage is an irreversible process that relieves the ring strain of the three-membered ring, yielding a more stable distonic radical cation (where the charge and radical are separated). acs.org This reactive intermediate can then engage in further reactions, such as trapping by molecular oxygen to form endoperoxide intermediates, which can then fragment into other products. acs.org This reactivity highlights a key mechanistic pathway that distinguishes this compound from other N-alkylanilines.

Synthesis and Characterization of Derivatives of N 1 Cyclopropylpropyl 4 Methoxyaniline

Modification at the Aromatic Ring

The electron-donating nature of the methoxy (B1213986) and the secondary amino groups activates the aromatic ring of N-(1-cyclopropylpropyl)-4-methoxyaniline towards electrophilic substitution, primarily at the positions ortho to the activating groups.

Halogenation, Nitration, and Sulfonation Studies

Halogenation: The introduction of halogen atoms onto the aromatic ring can be achieved through various methods. Direct bromination or chlorination of N-alkylanilines is often carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent. Given the directing effects of the methoxy and amino groups, halogenation is expected to occur at the positions ortho to the amino group (positions 2 and 6) and ortho to the methoxy group (positions 3 and 5). Due to steric hindrance from the N-(1-cyclopropylpropyl) group, substitution at the 2- and 6-positions might be slightly disfavored compared to the 3- and 5-positions. A study on the halogenation of N,N-dialkylaniline N-oxides demonstrated selective para-bromination and ortho-chlorination, suggesting that modification of the nitrogen atom could be a strategy to control regioselectivity.

Nitration: The nitration of anilines can be challenging due to the sensitivity of the amino group to oxidation by strong nitric acid. A common strategy involves the protection of the amino group as an amide before nitration. For this compound, this would involve acylation of the nitrogen atom, followed by nitration using a mixture of nitric and sulfuric acid. The nitro group would be directed to the positions ortho to the activating groups. Subsequent deprotection would yield the nitrated derivative. More recent methods utilize milder nitrating agents like tert-butyl nitrite, which can achieve regioselective nitration of N-alkylanilines.

Sulfonation: Aromatic sulfonation is typically carried out using fuming sulfuric acid (sulfur trioxide in sulfuric acid). Similar to nitration, the amino group needs to be protected to prevent side reactions. The sulfonyl group would be introduced at the positions ortho to the activating groups. The reversibility of the sulfonation reaction can also be exploited for directing other substituents.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagents Predicted Product(s)
Bromination NBS, CCl4 N-(1-cyclopropylpropyl)-2-bromo-4-methoxyaniline and/or N-(1-cyclopropylpropyl)-3-bromo-4-methoxyaniline
Nitration 1. Acetic anhydride (B1165640) 2. HNO3, H2SO4 3. H3O+ N-(1-cyclopropylpropyl)-2-nitro-4-methoxyaniline and/or N-(1-cyclopropylpropyl)-3-nitro-4-methoxyaniline

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. To utilize these reactions, a halogenated derivative of this compound would first need to be synthesized, as described in the previous section.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. For example, N-(1-cyclopropylpropyl)-2-bromo-4-methoxyaniline could be coupled with various aryl or vinyl boronic acids to introduce new substituents at the 2-position. The choice of ligand for the palladium catalyst is crucial for achieving high yields and functional group tolerance.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. A halogenated derivative of this compound could be reacted with a variety of alkynes to generate alkynyl-substituted anilines. Copper-free Sonogashira conditions have also been developed to avoid the formation of homocoupled byproducts.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Starting Material Coupling Partner Reaction Type Catalyst System Expected Product
N-(1-cyclopropylpropyl)-2-bromo-4-methoxyaniline Phenylboronic acid Suzuki Pd(PPh3)4, Na2CO3 N-(1-cyclopropylpropyl)-4-methoxy-2-phenylaniline

Cyclopropyl (B3062369) Ring Modifications

Addition Reactions Across the Cyclopropyl Ring

The high ring strain of the cyclopropyl group in this compound makes it susceptible to a variety of ring-opening and addition reactions. These transformations are typically initiated by the formation of a reactive intermediate at the nitrogen atom, which then triggers the cleavage of a carbon-carbon bond within the cyclopropane (B1198618) ring.

Studies on analogous N-cyclopropyl-amides have demonstrated that the presence of a Lewis acid, such as aluminum chloride, can induce a ring-opening rearrangement. rsc.org This process is proposed to proceed through a "Heine-type" aziridine (B145994) intermediate, ultimately leading to the formation of N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.org Based on this, it is plausible that this compound could undergo similar transformations under acidic conditions, yielding functionalized open-chain aniline (B41778) derivatives.

Furthermore, cyclopropylamines are known to be valuable precursors for various synthetic transformations, particularly in ring-opening and cycloaddition reactions. nih.gov The reactivity is often dictated by the nature of the substituents on both the cyclopropyl ring and the nitrogen atom. For instance, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid results in the specific cleavage of the cyclopropyl group from the nitrogen atom.

The following table summarizes potential addition reactions based on the reactivity of similar cyclopropylamine (B47189) derivatives.

Reaction Type Reagents and Conditions Potential Product(s) Notes
Acid-Catalyzed Ring OpeningAlCl₃N-(2-chloro-1-propylpentyl)-4-methoxyanilineBased on rearrangements of N-cyclopropyl-amides. rsc.org
NitrosationNitrous Acid (in aqueous acetic acid, 0°C)N-(1-propyl)-N-nitroso-4-methoxyaniline and propenalBased on the cleavage of the cyclopropyl group in N-cyclopropyl-N-alkylanilines.
Radical-Mediated Ring OpeningRadical Initiator (e.g., AIBN), H-donorN-(1-propyl-3-substituted-propyl)-4-methoxyanilineGeneral reactivity of cyclopropylamines in the presence of radicals. nih.gov

These examples highlight the potential of the cyclopropyl group in this compound as a latent functional group that can be unmasked under specific reaction conditions to generate a variety of linear aniline derivatives.

Stereoselective Synthesis of Chiral Derivatives

The presence of a stereocenter at the carbon atom attached to both the cyclopropyl and the aniline moieties in this compound makes the stereoselective synthesis of its derivatives a key area of investigation. Accessing enantiomerically pure forms of these compounds is often crucial for their potential applications.

A powerful strategy for the stereoselective synthesis of chiral amines involves the use of chiral auxiliaries, such as N-tert-butanesulfinyl imines. mdpi.com This methodology has been successfully applied to the stereocontrolled synthesis of 1-substituted homotropanones. mdpi.com A similar approach could be envisioned for this compound, starting from a suitable ketone precursor. The diastereoselective addition of a cyclopropyl nucleophile to a chiral N-tert-butanesulfinyl imine derived from 4-methoxyaniline would be a key step.

Another promising approach is the use of asymmetric catalysis. For example, asymmetric [3 + 2] photocycloadditions of cyclopropylamines with various olefins have been developed, employing a chiral phosphoric acid catalyst to achieve high enantioselectivity. rsc.org This method allows for the construction of complex chiral pyrrolidines. Adapting this strategy to intramolecular reactions or with specific reaction partners could provide a route to chiral derivatives of this compound.

Recent advances in the synthesis of cyclopropylamines have also highlighted enantioselective methods, including adaptations of classical cyclopropanation reactions and metal-catalyzed C-H functionalization. nih.gov These methods could be applied to create chiral cyclopropyl precursors for the synthesis of the target molecule's derivatives.

The table below outlines potential strategies for the stereoselective synthesis of chiral derivatives of this compound.

Synthetic Strategy Key Reagents/Catalysts Intermediate(s) Potential Chiral Product Reference for Methodology
Chiral Auxiliary-Mediated Synthesis(S)- or (R)-tert-butanesulfinamide, Cyclopropyl Grignard ReagentChiral N-tert-butanesulfinyl imineEnantiomerically enriched this compound derivative mdpi.com
Asymmetric CatalysisChiral Phosphoric Acid, PhotocatalystRadical cation intermediateChiral functionalized pyrrolidine (B122466) derivative rsc.org
Enantioselective CyclopropanationChiral Catalyst (e.g., Rh or Cu complex), Diazo compoundChiral cyclopropyl precursorEnantiomerically enriched this compound nih.gov

The development of these stereoselective routes is paramount for the systematic exploration of the chemical and biological properties of the chiral derivatives of this compound.

Exploration of Chemical Applications and Potential Research Utility

N-(1-cyclopropylpropyl)-4-methoxyaniline as a Building Block in Complex Organic Synthesis

The inherent reactivity of the aniline (B41778) moiety, coupled with the specific steric and electronic contributions of the N-cyclopropylpropyl and p-methoxy substituents, positions this compound as a valuable precursor in the synthesis of complex organic molecules.

Formation of Heterocyclic Systems Containing the Aniline Scaffold

The secondary amine of this compound is a key functional group that can participate in a variety of cyclization reactions to form heterocyclic systems. The electron-donating nature of the methoxy (B1213986) group enhances the nucleophilicity of the aromatic ring, facilitating electrophilic aromatic substitution reactions, which are often key steps in the formation of fused heterocyclic structures. For instance, reactions such as the Bischler-Napieralski or Pictet-Spengler synthesis could potentially be adapted to utilize this aniline derivative for the creation of indole (B1671886) or quinoline-type structures, which are prevalent in pharmacologically active compounds.

Ligand Design for Organometallic Catalysis

The nitrogen atom of the aniline, with its lone pair of electrons, can serve as a coordination site for metal ions, making this compound a candidate for ligand design in organometallic catalysis. The cyclopropylpropyl group can introduce specific steric bulk around the metal center, influencing the selectivity and activity of the catalyst. Furthermore, the electronic properties of the ligand, modulated by the methoxy group, can fine-tune the reactivity of the metal complex. Potential applications could include its use in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, where ligand design is crucial for catalytic efficiency.

Application in Materials Science Research

The structural features of this compound also suggest its potential utility in the development of novel materials with specific electronic and optical properties.

Incorporation into Polymeric Structures for Electronic or Optical Properties

Aniline and its derivatives are well-known precursors to conducting polymers, such as polyaniline. The presence of the methoxy group in this compound can enhance the solubility and processability of the resulting polymer, while also influencing its electronic band gap. The N-alkyl substituent, in this case, the cyclopropylpropyl group, can further modify the polymer's morphology and inter-chain interactions, potentially leading to materials with tailored conductivity and stability. Such polymers could find applications in organic light-emitting diodes (OLEDs), sensors, and antistatic coatings.

Precursor for Advanced Organic Materials

Beyond conductive polymers, this compound could serve as a building block for other advanced organic materials. For example, its incorporation into larger conjugated systems could lead to the development of new organic semiconductors or nonlinear optical materials. The unique combination of the electron-rich methoxyaniline core and the aliphatic cyclopropylpropyl group could give rise to materials with interesting self-assembly properties, potentially forming liquid crystals or other ordered phases.

Use as a Chemical Probe or Reporter Molecule in Biological Systems Research

The methoxyaniline scaffold is a component of some fluorescent dyes. While the inherent fluorescence of this compound itself may not be strong, it could be chemically modified to create a fluorescent probe. The cyclopropylpropyl group could be functionalized to include a reactive handle for bioconjugation, allowing the molecule to be attached to proteins or other biomolecules. The changes in the fluorescent properties of the methoxyaniline core upon binding to a biological target could then be used to report on biological processes. The lipophilic nature of the cyclopropylpropyl group might also influence the cellular uptake and subcellular localization of such a probe.

In Vitro Metabolic Pathway Studies

Investigation of Phase I Metabolic Transformations (e.g., O-demethylation, N-dealkylation, aromatic hydroxylation) using Liver Microsomes or Isolated Enzymes

To understand the initial metabolic fate of N-(1-cyclopropylpropyl)-4-methoxyaniline, investigations using liver microsomes from various species (e.g., human, rat, mouse) would be required. These subcellular fractions contain a high concentration of cytochrome P450 (CYP450) enzymes, which are primary drivers of Phase I metabolism.

Expected metabolic pathways for a compound with this structure would include:

O-demethylation: The methoxy (B1213986) group on the aniline (B41778) ring is a likely site for enzymatic cleavage, which would result in the formation of a phenolic metabolite, 4-((1-cyclopropylpropyl)amino)phenol.

N-dealkylation: The bond between the nitrogen atom and the cyclopropylpropyl group could be cleaved, leading to the formation of p-anisidine (B42471) and a cyclopropylpropanone or related oxidized product. This process can be complex, involving initial hydroxylation of the carbon adjacent to the nitrogen.

Aromatic Hydroxylation: The benzene (B151609) ring itself could undergo hydroxylation at positions ortho to the methoxy or amino groups, although this is often a less favored pathway compared to O-demethylation and N-dealkylation in such structures.

Cyclopropyl (B3062369) Ring Oxidation: The cyclopropyl moiety itself, while often used to block metabolism, can in some cases be a site of oxidative metabolism, potentially leading to ring-opening or hydroxylation. nih.gov

Studies with specific recombinant CYP450 enzymes would be necessary to identify which isoforms are responsible for these transformations.

Identification and Characterization of Major Metabolites via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard and essential technique for the separation, detection, and structural elucidation of metabolites in in vitro samples. Following incubation of this compound with liver microsomes, the resulting mixture would be analyzed by LC-MS/MS.

The process would involve:

Separation: Using a liquid chromatography system to separate the parent compound from its various metabolites.

Detection and Mass Measurement: A high-resolution mass spectrometer would determine the accurate mass of the parent compound and any new peaks corresponding to metabolites. This allows for the prediction of elemental formulas.

Fragmentation Analysis (MS/MS): The mass spectrometer would then isolate each potential metabolite ion and fragment it. The resulting fragmentation pattern provides structural information that helps to pinpoint the site of metabolic modification (e.g., loss of a methyl group, addition of an oxygen atom).

Without experimental data, a speculative table of potential metabolites is theoretical but would be constructed based on the predicted metabolic reactions.

Table 1: Hypothetical Phase I Metabolites of this compound

Hypothetical Metabolite Predicted Metabolic Reaction
M1 O-demethylation
M2 N-dealkylation (cleavage of the cyclopropylpropyl group)
M3 Aromatic Hydroxylation

Evaluation of Metabolic Stability in Various In Vitro Systems

Metabolic stability assays are crucial for predicting a compound's in vivo half-life and clearance. These experiments involve incubating the compound at a known concentration with an in vitro system (such as liver microsomes or hepatocytes) and measuring the rate at which the parent compound disappears over time.

The results are typically expressed as:

In vitro half-life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic clearance (CLint): A measure of the metabolic capacity of the liver for the compound, calculated from the rate of disappearance.

Data from these studies would allow for the classification of this compound as a low, moderate, or high-clearance compound.

Table 2: Illustrative Data Table for Metabolic Stability

In Vitro System Species Half-life (t½, min) Intrinsic Clearance (µL/min/mg protein)
Liver Microsomes Human Data not available Data not available
Liver Microsomes Rat Data not available Data not available

Impact of Structural Modifications on Metabolic Fate

Understanding the primary metabolic pathways is key to guiding further chemical design. Once the metabolic "soft spots" of this compound are identified, medicinal chemists can make targeted structural modifications to improve metabolic stability.

For example:

If O-demethylation is the primary route of metabolism, replacing the methoxy group with a more metabolically stable group (e.g., a fluorine atom or a trifluoromethoxy group) could be explored.

If N-dealkylation is rapid, introducing steric hindrance near the nitrogen atom might slow down the reaction.

If the cyclopropyl ring is unexpectedly labile, substituting it with another small alkyl group could be considered. nih.gov

Each new analogue would then be subjected to the same battery of in vitro metabolic tests to determine if the modification had the desired effect on metabolic stability and to see if the metabolic pathway was shifted to a different part of the molecule.

Q & A

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR (e.g., δ 0.21–0.31 ppm for cyclopropyl protons, δ 3.7–4.0 ppm for methoxy groups) confirms regiochemistry and purity .
  • IR : Peaks at ~3390 cm⁻¹ (N–H stretch) and ~1246 cm⁻¹ (C–O–C) validate functional groups .
  • X-ray crystallography : SHELX programs (e.g., SHELXL/SHELXS) resolve molecular geometry, with anisotropic displacement parameters (Uᵢₛₒ) <0.02 Ų indicating high data quality .

Best Practices : Cross-validate NMR assignments with DEPT-135 and HSQC, and refine crystallographic models using twin-law corrections for centrosymmetric ambiguities .

How is the biological activity of this compound assessed in preclinical studies?

Q. Basic Research Focus

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC ≤25 µg/mL) or cytotoxicity against cancer cell lines (e.g., MTT assay) .
  • Neuroprotection models : Evaluate excitotoxicity inhibition in rat cortical cells using glutamate challenge (e.g., 100 µM) and measure cell viability via LDH release .
  • Analgesic screening : Use mouse models of morphine-induced hyperalgesia, dosing at 10–50 mg/kg (i.p.) and monitoring withdrawal thresholds .

Key Controls : Include positive controls (e.g., gabapentin for neuroprotection) and vehicle-treated cohorts to isolate compound-specific effects .

How can contradictions between NMR and crystallographic data for this compound be resolved?

Advanced Research Focus
Discrepancies may arise from dynamic effects (e.g., rotamers in solution) vs. static crystal structures. Methodological strategies include:

  • Variable-temperature NMR : Identify conformational exchange broadening (e.g., coalescence at 300–350 K) .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond lengths/angles .
  • High-resolution XRD : Refine data with SHELXL’s TWIN/BASF commands to detect twinning or pseudo-symmetry .

Case Example : Anisotropic displacement parameters (C10: Uᵢₛₒ = 0.0156 Ų) in XRD may conflict with NMR-equivalent protons due to crystal packing .

What computational approaches predict the physicochemical and pharmacokinetic properties of this compound?

Q. Advanced Research Focus

  • LogP/LogD : Predict using Molinspiration (LogP ≈3.15) or experimental shake-flask methods (pH 7.4) .
  • pKa estimation : Employ QSAR models (e.g., ACD/Labs) for acid dissociation (predicted pKa ≈19.55) .
  • ADMET profiling : Use SwissADME to assess blood-brain barrier penetration (e.g., TPSA ≈34.4 Ų suggests limited CNS uptake) .

Validation : Cross-check with HPLC retention times (C18 column, MeOH/H₂O gradient) for LogD consistency .

What mechanistic insights explain cyclopropane ring stability during synthesis?

Advanced Research Focus
The cyclopropylpropyl group’s strain and electronic effects influence reactivity:

  • Ring-opening prevention : Avoid strong acids/bases; use aprotic solvents (e.g., DMF) to minimize electrophilic attack .
  • Steric protection : The cyclopropane’s sp³ carbons resist nucleophilic substitution, favoring SN2 pathways in alkylation steps .
  • Kinetic vs. thermodynamic control : High-dilution conditions favor cyclopropane retention over ring-expanded byproducts .

Experimental Support : IR monitoring (C–C stretches at 1608 cm⁻¹) and GC-MS track ring integrity during reactions .

How does enantiomer polarity affect pharmacological activity, and how is it characterized?

Q. Advanced Research Focus

  • Chiral resolution : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) and hexane/ethanol eluents .
  • Polarity metrics : Calculate Flack (η) or Hooft (x) parameters from XRD to assign absolute configuration .
  • Bioactivity correlation : Compare enantiomers in receptor-binding assays (e.g., PPARγ agonism for analgesia) .

Caution : Near-centrosymmetric structures may yield false η values; use x parameters for robust chirality assignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.